Dicyclohexyltin oxide

Description

Contextualization within Organotin Compound Research

Organotin chemistry is a significant field that explores compounds with tin-carbon bonds. These compounds are broadly classified into four groups based on the number of organic (R) groups attached to the tin atom: RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn. vulcanchem.com Diorganotin compounds like dicyclohexyltin oxide are particularly notable for their use as stabilizers in the plastics industry, especially for polyvinyl chloride (PVC). vulcanchem.comresearchgate.net Research into organotin compounds also focuses on their synthetic utility as intermediates and catalysts in various chemical reactions. pic.intepo.orgnih.gov this compound, for instance, can be used as a starting material for the synthesis of other complex organotin derivatives, such as methyldicyclohexyltin aromatoxyacetates. epo.org It also serves as a reactant in one-pot, three-component reactions to create new organotin complexes with potential biological activities. pic.int

Significance of this compound in Environmental and Synthetic Contexts

The significance of this compound stems from its dual role as both a chemical degradation product and a useful synthetic reagent.

In an environmental context, this compound is primarily known as a major metabolite and degradation product of the agricultural miticide cyhexatin (B141804) (tricyclohexyltin hydroxide). epa.govfao.org Exposure to ultraviolet (UV) radiation, such as from sunlight, causes cyhexatin to decompose, yielding this compound and another compound, cyclohexylstannanoic acid. epa.govnih.gov This degradation pathway is a key aspect of the environmental fate of cyhexatin-based pesticides. echemi.com Studies have shown that in field applications on crops, residues of cyhexatin's metabolites, including this compound, can be detected. inchem.org

In synthetic chemistry, this compound demonstrates utility as a catalyst and an intermediate. It has been investigated for its catalytic activity in various reactions, including the production of polyesters and the reaction between bisphenol A (BPA) and dimethyl carbonate (DMC). nih.gov In the latter reaction, this compound was found to exhibit selectivity for C-methylation products, a different catalytic behavior compared to other organotins like diphenyltin (B89523) oxide. nih.gov Furthermore, it is listed among a class of organotin oxides, such as dibutyltin (B87310) oxide and diphenyltin oxide, that can be used in esterification processes. Its role as a precursor allows for the synthesis of more complex organotin compounds for further study. pic.int

Data Tables

Physicochemical Properties of this compound

This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂OSn | inchem.org |

| Molecular Weight | 301.01 g/mol | inchem.org |

| CAS Number | 3081-01-4 | |

| Synonyms | Dicyclohexyl(oxo)tin, Dicyclohexyl-oxo-stannane | |

| InChIKey | QULMZVWEGVTWJY-UHFFFAOYSA-N |

Comparative Catalytic Performance of Organotin Oxides

This table details the research findings on the catalytic activity of this compound compared to other organotin oxides in the reaction of bisphenol A (BPA) with dimethyl carbonate (DMC).

| Catalyst | BPA Conversion | Product Selectivity | Research Finding | Source(s) |

| Diphenyltin oxide (Ph₂SnO) | High | O-methylation | Exhibits excellent catalytic performance in transesterification and O-methylation. | nih.gov |

| Dibutyltin oxide (Bu₂SnO) | Weaker Activity | C-methylation | Shows weaker catalytic activity but higher selectivity for C-methylation product formation. | nih.gov |

| Dibenzyltin oxide ((PhCH₂)₂SnO) | Weaker Activity | C-methylation | Shows weaker catalytic activity but higher selectivity for C-methylation product formation. | nih.gov |

| This compound ((C₆H₁₁)₂SnO) | Weaker Activity | C-methylation | Exhibits weaker catalytic activity but higher selectivity for C-methylation product formation compared to Ph₂SnO. | nih.gov |

Structure

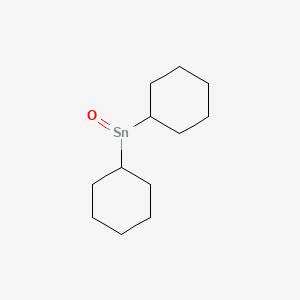

2D Structure

Properties

CAS No. |

22771-17-1 |

|---|---|

Molecular Formula |

C12H22OSn |

Molecular Weight |

301.01 g/mol |

IUPAC Name |

dicyclohexyl(oxo)tin |

InChI |

InChI=1S/2C6H11.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1H,2-6H2;; |

InChI Key |

QULMZVWEGVTWJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Sn](=O)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Dicyclohexyltin Oxide

Biotransformation Pathways Yielding Dicyclohexyltin Oxide

The biotransformation of certain organotin pesticides within living organisms and the environment is a significant source of this compound. This metabolic or environmental degradation involves the stepwise removal of organic groups from the central tin atom.

Tricyclohexyltin hydroxide (B78521), known as cyhexatin (B141804), is an agricultural acaricide that metabolizes into this compound in mammals. inchem.org The primary metabolic pathway involves the sequential oxidative splitting off of the cyclohexyl rings from the tin atom. inchem.orgfao.orgnih.gov

Evidence from studies on various mammals, including rats, dogs, cattle, and sheep, indicates that when cyhexatin is orally ingested, it is largely excreted in the feces. nih.gov During this process, it undergoes metabolism, where it is converted into this compound, followed by further degradation to cyclohexylstannoic acid (monocyclohexylstannoic acid), and ultimately to inorganic tin. nih.govwho.int In rats administered cyhexatin, DCTO has been identified as a key metabolite in tissues such as the liver and kidneys. nih.govinchem.org For instance, a 90-day study in rats found that this compound and inorganic tin were the metabolized products present in the liver. nih.gov The proposed metabolic pathway illustrates a clear progression from the parent compound to DCTO through oxidation. inchem.org

Table 1: Metabolic Products of Cyhexatin in Mammals

| Parent Compound | Primary Metabolite | Secondary Metabolite | Final Product |

|---|---|---|---|

| Tricyclohexyltin Hydroxide (Cyhexatin) | This compound (DCTO) | Cyclohexylstannoic Acid | Inorganic Tin |

Data derived from studies on the metabolic fate of Cyhexatin in rats and other mammals. nih.govwho.int

Azocyclotin (B141819) is another organotin acaricide that serves as a precursor to this compound in the environment. fao.org This compound is unstable in aqueous environments and undergoes rapid hydrolysis in both water and soil to yield tricyclohexyltin hydroxide (cyhexatin) and 1,2,4-triazole. fao.orgnih.gov The hydrolysis of azocyclotin is swift, with a reported half-life of 81 hours at pH 7 and even shorter at higher pH levels. nih.gov

Following its formation, the resulting cyhexatin undergoes further degradation to this compound. nih.gov This degradation pathway has been observed in various environmental simulations. In freshwater microcosm studies, azocyclotin was found to hydrolyze to cyhexatin, which then primarily adsorbed to sediment and was subsequently metabolized to this compound and cyclohexylstannoic acid. chemicalbook.com Similarly, laboratory experiments on soil degradation showed that this compound formed gradually over a period of 30 to 60 days following the application of azocyclotin, eventually reaching a plateau. inchem.org

The general degradation pathway is as follows: Azocyclotin → Tricyclohexyltin Hydroxide (Cyhexatin) + 1,2,4-Triazole → this compound → Cyclohexylstannoic Acid → Inorganic Tin chemicalbook.cominchem.org

Photodegradation Mechanisms Leading to this compound Formation

Photodegradation, or the breakdown of compounds by light, is a critical environmental fate process for organotin pesticides, leading directly to the formation of this compound. echemi.comresearchgate.net Tricyclohexyltin hydroxide (cyhexatin) is particularly susceptible to photolytic decomposition when exposed to sunlight. echemi.comresearchgate.net

Studies involving the irradiation of cyhexatin with a sunlamp have detailed the resulting products. echemi.com This rapid photodegradation yields primarily inorganic tin, but also significant quantities of organotin intermediates. echemi.comresearchgate.net The rate and extent of this decomposition are dependent on the intensity of the light and the duration of exposure. echemi.comresearchgate.net This process is believed to be the main degradation route for cyhexatin on the surfaces of treated fruit, where it has a half-life of approximately 20 days. echemi.com

Table 2: Photodegradation Products of Tricyclohexyltin Hydroxide

| Product | Percentage of Total Product |

|---|---|

| Inorganic Tin Compounds | 80% |

| This compound | 10% |

| Cyclohexylstannoic Acid | 5% |

| Unchanged Tricyclohexyltin Hydroxide | 4% |

Results from studies where Tricyclohexyltin Hydroxide was irradiated with a sunlamp. echemi.compic.int

The fundamental mechanism involves the cleavage of the tin-carbon bond by ultraviolet (UV) radiation, a common degradation pathway for organotin compounds. cdc.gov It has also been noted that the resulting this compound is volatile and can co-distill with water from moist surfaces, potentially contributing to its transport in the environment. researchgate.net

Controlled Chemical Synthesis Approaches for this compound and its Derivatives

While this compound is primarily known as a degradation product, its derivatives can be intentionally synthesized in a laboratory setting for research and other applications. These syntheses often use this compound as a starting material.

The controlled synthesis of dicyclohexyltin derivatives is commonly achieved through the reaction of this compound (Cy₂SnO) with various acidic ligands. unipa.it This method involves a neutralization reaction where the oxide is treated with a compound containing an acidic proton, leading to the formation of a new dicyclohexyltin compound and water.

For example, a range of dicyclohexyltin derivatives of dipeptides have been successfully synthesized by reacting this compound with the corresponding dipeptide (H₂L). unipa.itresearchgate.net This reaction yields complexes with the general formula Cy₂SnL, where L is the dipeptide ligand. unipa.it Similarly, dicyclohexyltin picolinates have been prepared from this compound. capes.gov.br Another documented synthesis is the reaction of bis(methyl-dicyclohexyltin) oxide with aromatoxyacetic acids to produce methyldicyclohexyltin aromatoxyacetates. sioc-journal.cn These reactions demonstrate the utility of this compound as a precursor for creating more complex organotin structures with specific functionalities.

Structural Elucidation and Coordination Chemistry of Dicyclohexyltin Oxide Compounds

Spectroscopic Characterization of Dicyclohexyltin Oxide and its Complexes

Spectroscopic methodologies are fundamental in the characterization of this compound and its complexes, offering detailed information about the atomic and molecular environment of the tin center and its coordinated ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for characterizing the structure of this compound derivatives in solution.

¹¹⁹Sn NMR spectroscopy is especially informative for probing the coordination number and geometry of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment around the tin center. For instance, four-coordinate organotin compounds typically exhibit ¹¹⁹Sn chemical shifts in the range of approximately -40 to -60 ppm, while five-coordinate species resonate further downfield, and six-coordinate complexes appear at even lower fields. In dicyclohexyltin dipeptide complexes, such as those with glycylglycinate and glycylalaninate, the ¹¹⁹Sn chemical shifts can provide insights into the coordination of the peptide ligands to the tin center.

¹H and ¹³C NMR spectra provide detailed information about the organic cyclohexyl groups and any coordinated ligands. In the ¹H NMR spectra of dicyclohexyltin derivatives, the protons of the cyclohexyl rings typically appear as complex multiplets in the aliphatic region. The chemical shifts of these protons can be influenced by the nature of the other substituents on the tin atom. Similarly, the ¹³C NMR spectra display distinct signals for the different carbon atoms of the cyclohexyl rings. The ¹³C chemical shifts, along with coupling constants to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), can further aid in structural assignments.

Interactive Table: Representative NMR Data for Dicyclohexyltin Derivatives.

| Compound Type | Nucleus | Chemical Shift Range (ppm) | Coupling Constants (J) |

| Dicyclohexyltin Dicarboxylates | ¹¹⁹Sn | Varies with coordination | - |

| Dicyclohexyltin Dicarboxylates | ¹H | 1.2 - 2.0 (cyclohexyl) | - |

| Dicyclohexyltin Dicarboxylates | ¹³C | 25 - 40 (cyclohexyl) | ¹J(¹¹⁹Sn-¹³C) ~500-600 Hz |

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Systems

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and its complexes. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

A key diagnostic feature in the IR spectra of organotin oxides is the Sn-O stretching vibration. The position of this band is indicative of the nature of the Sn-O bond. In many organotin oxides, a strong absorption band corresponding to the asymmetric Sn-O-Sn stretch is observed in the region of 600-800 cm⁻¹. For this compound, characteristic bands associated with the Sn-C and Sn-O bonds are expected.

In dicyclohexyltin dipeptide complexes, the IR spectra provide evidence of ligand coordination. The coordination of the carboxylate group of the dipeptide to the tin atom can be inferred from the shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies can help to distinguish between monodentate, bidentate, and bridging coordination modes of the carboxylate group. Furthermore, the presence and position of N-H and C=O stretching bands from the peptide backbone provide additional structural information.

Interactive Table: Characteristic IR Absorption Bands for Dicyclohexyltin Compounds.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| Sn-O-Sn | Asymmetric Stretch | 600 - 800 |

| Sn-C | Stretch | 500 - 600 |

| COO⁻ (coordinated) | Asymmetric Stretch | 1550 - 1650 |

| COO⁻ (coordinated) | Symmetric Stretch | 1300 - 1450 |

Mass Spectrometry (MS) in this compound Identification and Structural Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The isotopic distribution of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.

The fragmentation of organotin compounds in the mass spectrometer typically involves the successive loss of the organic groups attached to the tin atom. For dicyclohexyltin compounds, the initial fragmentation would likely involve the loss of one or both cyclohexyl radicals. The resulting fragment ions can provide valuable information about the structure of the parent molecule. For instance, the observation of ions corresponding to [CySnO]⁺ and [Cy₂Sn]⁺ (where Cy = cyclohexyl) would be indicative of a this compound species. The fragmentation pattern can also be influenced by the other ligands coordinated to the tin center in its complexes.

X-ray Crystallography and Molecular Structure Determination of this compound Derivatives

Crystal Structures and Coordination Geometries around Tin in this compound Complexes

In dicyclohexyltin dipeptide complexes, such as dicyclohexyltin glycylglycinate, X-ray diffraction studies have revealed that the tin atom is often in a distorted trigonal bipyramidal or octahedral environment. The dipeptide ligand can act as a bidentate or tridentate ligand, coordinating to the tin atom through the carboxylate oxygen atoms and the nitrogen atom of the peptide linkage or the terminal amino group. The two cyclohexyl groups occupy two of the coordination sites. The specific coordination geometry is influenced by the nature of the dipeptide and the crystallization conditions.

Interactive Table: Selected Bond Parameters in Dicyclohexyltin Complexes.

| Compound | Coordination Geometry | Sn-C Bond Length (Å) | Sn-O Bond Length (Å) | C-Sn-C Angle (°) |

| Dicyclohexyltin dipeptide complex | Distorted Trigonal Bipyramidal | ~2.15 | ~2.10 - 2.30 | ~130 - 140 |

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

Hydrogen bonding is a significant intermolecular force in dicyclohexyltin dipeptide complexes. The N-H groups of the peptide backbone can act as hydrogen bond donors, while the carboxylate oxygen atoms and the oxygen atom of the tin oxide moiety can act as acceptors. These hydrogen bonds can link individual complex units into one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces and C-H···O interactions can also contribute to the stabilization of the crystal lattice. The bulky cyclohexyl groups can influence the packing arrangement through steric effects and weak hydrophobic interactions. The interplay of these various intermolecular forces dictates the final supramolecular assembly of this compound systems in the solid state.

Theoretical and Computational Studies of this compound Molecular Architecture

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex molecular architecture of diorganotin oxides, including this compound. These computational methods complement experimental techniques like X-ray crystallography by providing insights into molecular geometries, bond characteristics, and the relative stability of various structural isomers that may be difficult to isolate or characterize empirically.

Diorganotin oxides, with the general formula [R₂SnO]n, are known to form a variety of aggregates, such as dimers, trimers, and larger ladder or drum-like structures, depending on the steric bulk of the organic substituents (R). For this compound, where R is a bulky cyclohexyl group, computational studies are essential for exploring the potential formation and stability of these complex arrangements.

The common approach in computational studies of such compounds involves a combination of experimental data and theoretical modeling. Typically, the starting point is a molecular geometry obtained from single-crystal X-ray diffraction. This experimental structure is then used as the initial input for DFT calculations. The geometry is optimized to find the lowest energy conformation in the gaseous phase, which allows for a direct comparison between the solid-state structure, influenced by crystal packing forces, and the intrinsic, isolated molecular structure.

These studies analyze key structural parameters, including tin-oxygen (Sn-O) and tin-carbon (Sn-C) bond lengths, as well as the bond angles around the tin center (e.g., C-Sn-C, O-Sn-O). The coordination environment of the tin atom is a central focus. In many diorganotin oxide aggregates, the tin atoms are hypercoordinate, adopting five- or even six-coordinate geometries instead of the typical four-coordinate tetrahedral arrangement. DFT calculations can accurately predict these complex geometries, such as the distorted trigonal bipyramidal or octahedral environments around the tin centers.

Furthermore, computational models are used to investigate the nature of the bonding within the molecule. Analyses like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand atoms and the central tin atom, revealing the degree of covalent and electrostatic character in the Sn-O and Sn-C bonds. Quantum Theory of Atoms in Molecules (QTAIM) is another method employed to analyze the electron density and characterize the nature of the atomic interactions.

By calculating the energies of different possible isomers (e.g., a drum vs. a ladder structure), researchers can predict the most thermodynamically stable form of the this compound aggregate. These theoretical findings provide a fundamental understanding of the forces driving the assembly of these intricate molecular architectures.

The table below summarizes the typical parameters and outcomes of a DFT study on a diorganotin oxide compound, which is representative of the methodology applied to structures like this compound.

| Computational Parameter | Description | Typical Information Gained |

| Functional | The approximation used to describe the exchange-correlation energy of the electrons (e.g., B3LYP, PBE0). | Determines the accuracy of the calculated electronic structure and energy. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions (e.g., 6-31G(d), def2-TZVP). | Defines the flexibility and accuracy of the orbital description. |

| Geometry Optimization | An iterative process to find the minimum energy structure of the molecule. | Provides theoretical bond lengths, bond angles, and dihedral angles. |

| Frequency Calculation | Calculation of the vibrational modes of the optimized structure. | Confirms the structure is a true minimum (no imaginary frequencies) and provides theoretical IR spectra. |

| NBO/QTAIM Analysis | Analysis of the calculated electron wavefunction and density. | Elucidates the nature of chemical bonds (covalent vs. electrostatic), atomic charges, and orbital interactions. |

| Energy Comparison | Calculation of the total electronic energy for different possible isomers or aggregates. | Predicts the relative stability of different molecular architectures (e.g., drum, ladder). |

Reactivity and Transformation Dynamics of Dicyclohexyltin Oxide

Hydrolytic Transformations of Dicyclohexyltin Oxide

Research findings indicate that the degradation is slower in acidic conditions and accelerates as the pH becomes neutral or alkaline. vulcanchem.comfao.org The half-life (DT50), which is the time required for half of the compound to degrade, has been determined at various pH levels. vulcanchem.comfao.org

pH-Dependent Hydrolytic Half-Life of this compound

| pH Level | Half-Life (DT50) in Days | Reference |

|---|---|---|

| 4 | 299 | vulcanchem.comfao.org |

| 7 | 118 | vulcanchem.comfao.org |

| 10 | 260 | fao.org |

This table shows the time it takes for half of the this compound to degrade in water at different pH levels under sterile, dark conditions.

Environmental Degradation Pathways and Products of this compound

The environmental degradation of organotin compounds like this compound is a complex process involving both abiotic (non-biological) and biotic (microbial) mechanisms. dcceew.gov.autandfonline.com The general pathway involves the sequential cleavage of the tin-carbon bonds, progressively removing the organic cyclohexyl groups from the tin atom. researchgate.net This process ultimately leads to the formation of less toxic inorganic tin species. dcceew.gov.autandfonline.com

Key environmental factors that influence the rate of degradation include:

Sunlight (UV Radiation): Photodegradation is a major pathway for the breakdown of this compound and its precursors. dcceew.gov.aumolbase.comchemicalbook.com Exposure to ultraviolet light accelerates the conversion to subsequent degradation products. epa.govpic.int

Temperature: Higher temperatures can increase the rate of degradation. dcceew.gov.au

Microbial Action: Microorganisms in soil and water can metabolize organotin compounds, contributing to their breakdown. dcceew.gov.autandfonline.com

The degradation proceeds from a di-substituted organotin (this compound) to a mono-substituted form and finally to inorganic tin. researchgate.net

Formation of Cyclohexylstannoic Acid and Inorganic Tin from this compound

This compound is an intermediate in the degradation pathway of the miticide cyhexatin (B141804). molbase.comchemicalbook.com Upon its formation, this compound undergoes further degradation. epa.gov The primary route for this transformation is through photodegradation, where exposure to UV light causes the loss of another cyclohexyl group, forming cyclohexylstannoic acid (also referred to as monocyclohexyl-stannoic acid or MCTA). fao.orgmolbase.comnih.govresearchgate.net

This process continues until the final organic group is cleaved, resulting in the formation of stable, non-toxic inorganic tin compounds. researchgate.nettandfonline.comresearchgate.netpublications.gc.ca Studies have confirmed this stepwise degradation, identifying the specific products at each stage. nih.govwho.intnih.gov For instance, in photodegradation experiments with cyhexatin, this compound and cyclohexylstannoic acid were identified as intermediate products, with inorganic tin being the main final product. nih.govresearchgate.netechemi.com

Degradation Pathway of this compound

| Starting Compound | Primary Degradation Mechanism | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| This compound | Photodegradation (UV light), Microbial Action | Cyclohexylstannoic acid | Inorganic tin | molbase.comchemicalbook.comepa.govnih.govresearchgate.netpublications.gc.ca |

This table outlines the sequential breakdown of this compound in the environment, highlighting the key intermediate and final products.

In one laboratory study, after nine months of storage, it was found that of an original dose of the parent compound azocyclotin (B141819), 10.8% was present as this compound and 8.25% as cyclohexylstannoic acid. inchem.org

Volatilization Characteristics of this compound in Environmental Systems

The potential for a chemical to volatilize, or evaporate into the atmosphere, is an important aspect of its environmental distribution. While its precursor, cyhexatin, is generally considered non-volatile from moist surfaces because it dissociates into ions, this compound exhibits different behavior. researchgate.netpic.int

Research indicates that this compound is volatile from the dry state. researchgate.net Furthermore, it has the ability to co-distill with water, meaning it can be lost from a moist surface as water evaporates. researchgate.net The rate of this loss would depend on factors such as temperature and the amount of water evaporating. researchgate.net This characteristic suggests that volatilization could be a relevant environmental transport pathway for this compound, distinguishing it from other related organotin compounds.

Environmental Fate and Distribution of Dicyclohexyltin Oxide

Dicyclohexyltin oxide is an organotin compound that can enter the environment as a degradation product of other substances, such as the acaricides azocyclotin (B141819) and cyhexatin (B141804). Understanding its behavior in various environmental compartments is crucial for assessing its potential impact. This article focuses on the environmental persistence, mobility, and analytical detection of this compound.

Advanced Research Methodologies for Dicyclohexyltin Oxide Investigations

In-situ Spectroscopic Approaches for Real-time Reaction Monitoring of Dicyclohexyltin Oxide Systems

In-situ spectroscopy is a powerful tool for monitoring chemical reactions as they occur, providing real-time insights into reaction kinetics, intermediates, and mechanisms without the need for sample extraction. nih.govresearchgate.net Vibrational spectroscopy techniques, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, are particularly well-suited for this purpose due to their ability to identify functional groups and track changes in chemical bonding. nih.gov

For instance, in a study monitoring a ketal deprotection reaction, both Raman and FTIR spectroscopy were successfully used to track the decrease of the reactant and the increase of the products in real-time by monitoring characteristic spectral bands. nih.gov This approach can be directly applied to reactions involving this compound, where changes in the Sn-O-Sn or Sn-C bonds could be monitored to understand its role in a given chemical transformation. The selection of a unique and intense Raman band specific to a product can allow for the continuous monitoring of the reaction's progress. nih.gov

Another relevant technique is FlowNMR spectroscopy, which offers non-invasive, real-time monitoring of reactions under various conditions. rsc.org This method can provide detailed structural information about reactants, intermediates, and products in the liquid phase, making it a valuable tool for mechanistic studies of this compound-catalyzed reactions.

A key advantage of in-situ monitoring is the ability to observe short-lived intermediates and multiple phase transformations that might be missed with traditional offline analysis. irb.hr For example, simultaneous in-situ powder X-ray diffraction (PXRD) and Raman spectroscopy have been used to quantitatively assess mechanochemical reactions, revealing complex reaction pathways and identifying new polymorphs. irb.hr

The table below summarizes key in-situ spectroscopic techniques applicable to the study of this compound systems.

| Spectroscopic Technique | Information Provided | Applicability to this compound Systems | Key Advantages |

| Raman Spectroscopy | Vibrational modes, functional groups, molecular structure | Monitoring changes in Sn-O and Sn-C bonds, identifying reaction intermediates and products. nih.gov | Non-destructive, can be used with solids and liquids, fiber optic probes allow for remote monitoring. nih.gov |

| FTIR Spectroscopy | Vibrational modes, functional groups, molecular structure | Complementary to Raman, useful for tracking changes in polar functional groups. nih.gov | High sensitivity, rapid data acquisition. |

| FlowNMR Spectroscopy | Detailed molecular structure, quantification of species | Elucidating reaction mechanisms, identifying and quantifying reactants, intermediates, and products in solution. rsc.org | Non-invasive, provides rich structural information. rsc.org |

| UV-Visible Spectroscopy | Electronic transitions, concentration of species | Monitoring reactions involving chromophoric reactants or products. mdpi.com | Simple, cost-effective, suitable for quantitative analysis. mdpi.com |

Advanced Chromatographic and Mass Spectrometric Techniques for this compound Analysis and Quantification

The accurate analysis and quantification of organotin compounds like this compound in various matrices are crucial for both environmental monitoring and industrial applications. Advanced chromatographic and mass spectrometric techniques offer the necessary sensitivity and selectivity for these tasks.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organotin compounds. nih.govthermofisher.com However, due to the low volatility of many organotins, a derivatization step is often required to convert them into more volatile forms. rsc.org Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents. nih.govrsc.org The use of a triple quadrupole GC-MS/MS system with timed selected reaction monitoring (t-SRM) can achieve extremely low detection limits, in the range of ng/L. thermofisher.com

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique as it often eliminates the need for derivatization, simplifying sample preparation and reducing analysis time. rsc.orgsciex.com This method is particularly suitable for the analysis of more polar and less volatile organotin compounds. rsc.org Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed for sample preparation prior to LC-MS/MS analysis. nih.gov

The table below compares the performance of GC-MS and LC-MS/MS for organotin analysis.

| Technique | Sample Preparation | Derivatization | Volatility Requirement | Typical Detection Limits |

| GC-MS | Extraction | Required (e.g., ethylation) rsc.org | High | ng/L to sub-ng/L nih.govthermofisher.com |

| LC-MS/MS | Extraction (e.g., QuEChERS) nih.gov | Not typically required sciex.com | Low to moderate | µg/kg to ng/g sciex.comnih.gov |

Application of Atom Probe Tomography in Organotin Oxide Catalyst Analysis

Atom probe tomography (APT) is a powerful analytical technique that provides three-dimensional imaging and chemical composition measurements at the atomic scale. eag.comresearchgate.net It is particularly valuable for characterizing the structure and composition of catalytic materials, including organotin oxides, with sub-nanometer spatial resolution and high elemental sensitivity. researchgate.netmdpi.com

In the context of this compound catalysts, APT can be used to:

Visualize the 3D distribution of elements: This allows for the identification of the spatial arrangement of tin, oxygen, carbon, and any dopants or promoters within the catalyst structure. eag.com

Analyze interfaces: APT can provide detailed chemical information about the interfaces between the catalyst and its support, or between different phases within the catalyst. bris.ac.uk

Characterize nanoparticles: For catalysts composed of nanoparticles, APT can determine the size, shape, and elemental composition of individual particles. acs.org

The principle of APT involves the field evaporation of individual atoms from the surface of a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry. eag.com Recent advancements in sample preparation, often using a focused ion beam (FIB), have made it possible to analyze complex materials like supported catalysts. researchgate.net A recent study demonstrated a high-pressure resin impregnation strategy to enable APT analysis of highly porous supported catalyst materials, identifying over 400 individual Pd-Ni clusters and determining their size and composition. acs.org This highlights the potential of APT to provide unprecedented insights into the nanoscale structure of organotin oxide catalysts.

A comprehensive review of over 2,300 experimental reports highlighted the superior activity and selectivity of tin-based catalysts for certain reactions, such as the electrochemical CO2 reduction to formic acid. sciencedaily.com APT could be instrumental in understanding the structural basis for this enhanced performance by revealing the atomic-level details of the active sites.

| APT Capability | Relevance to this compound Catalyst Analysis |

| 3D Atomic-Scale Imaging | Visualization of the catalyst's atomic architecture. eag.com |

| High Mass Resolution | Accurate identification of all elements and their isotopes. eag.com |

| Sub-nanometer Spatial Resolution | Characterization of nanoscale features like active sites and interfaces. mdpi.com |

| High Chemical Sensitivity (ppm) | Detection of trace elements and dopants. mdpi.com |

Computational Chemistry for Predicting this compound Chemical Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical behavior and interactions of molecules like this compound at the electronic level. researchgate.net DFT calculations can provide insights into various properties that are difficult or impossible to measure experimentally.

For this compound, DFT can be employed to:

Calculate electronic properties: Determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Model reaction mechanisms: Investigate the energetics of reaction pathways, identify transition states, and calculate activation energies for reactions where this compound acts as a reactant or catalyst.

Simulate spectroscopic properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental data.

A study on tin-oxide (SnO) films utilized DFT to calculate their optical properties, such as the extinction coefficient and bandgap, and found good agreement with experimental results. researchgate.net This demonstrates the predictive power of DFT for tin-containing compounds. In the context of catalysis, DFT has been used to investigate the reaction mechanisms of CO2 hydrogenation on silver-doped gold surfaces, providing insights into the most favorable reaction paths. researchgate.net Similar approaches can be applied to elucidate the catalytic role of this compound in various chemical transformations.

The table below lists some key parameters that can be calculated using DFT and their relevance to understanding the chemical behavior of this compound.

| Calculated Parameter | Relevance to Chemical Behavior |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons, respectively, which is key to its reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic or electrophilic attack. |

| Reaction Enthalpies and Activation Energies | Determines the feasibility and kinetics of chemical reactions involving the compound. |

Future Research Directions and Emerging Applications of Dicyclohexyltin Oxide

Exploration of Novel Synthetic Routes to Dicyclohexyltin Oxide Derivatives with Tailored Structures

There is no available scientific literature detailing the exploration of novel synthetic routes to produce derivatives of this compound with specifically tailored structures. Research into modifying the cyclohexyl groups or the tin-oxygen core to create new molecules with unique properties has not been reported.

Untapped Catalytic Potentials of this compound in Complex Organic Synthesis

Currently, there are no published studies that investigate the catalytic potential of this compound in complex organic synthesis. While other organotin compounds have been explored as catalysts, the specific catalytic activity of this compound remains an unexamined area of research.

This compound in Advanced Functional Materials Research

The application of this compound in the development of advanced functional materials is another area where published research is lacking.

Integration of this compound into Coordination Polymers and Metal-Organic Frameworks

No research has been found on the use of this compound as a building block or node in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The potential for this compound to form extended, porous structures with tunable properties has not been explored in the scientific literature.

Potential Applications in Oxide-Based Electronic and Optical Materials

There is no available data or research on the potential applications of this compound in the field of oxide-based electronic and optical materials. Its electrical conductivity, semiconducting properties, and optical characteristics have not been investigated or reported.

Q & A

Q. What are the standard synthetic protocols for preparing dicyclohexyltin oxide coordination complexes?

this compound complexes are typically synthesized via condensation reactions between hydrazide ligands (e.g., 3-hydroxy-2-naphthohydrazide) and aldehydes (e.g., 5-bromosalicylaldehyde) to form Schiff base ligands. These ligands react with this compound in refluxing xylene, followed by slow crystallization in methanol or dichloromethane/petroleum ether mixtures to yield stable crystals . Key steps include maintaining stoichiometric ratios, controlling reflux duration (e.g., 3–7 days), and optimizing solvent systems for recrystallization.

Q. How is the molecular structure of this compound complexes validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (e.g., Sn–O: 1.95–2.10 Å), bond angles (e.g., O–Sn–O: ~156°), and coordination geometry (distorted trigonal bipyramidal) are analyzed. Hydrogen atoms are placed geometrically, and displacement parameters are refined using constraints (e.g., U(H) = 1.2–1.5 × Ueq(C)). Software like SHELXL97 and SHELXS97 are used for refinement, with R values <0.04 indicating high precision .

Advanced Research Questions

Q. What spectroscopic and computational methods resolve contradictions in tin coordination geometry across studies?

Discrepancies in coordination environments (e.g., trigonal bipyramidal vs. tetrahedral) are addressed by combining SC-XRD with Mössbauer spectroscopy and DFT calculations. For example, Mössbauer isomer shifts (IS) and quadrupole splitting (QS) values differentiate between Sn(IV) geometries, while SC-XRD confirms ligand arrangement. Comparative analysis of bond angles (e.g., axial O–Sn–O angles ~155–160°) and torsion angles (e.g., C–C–Sn–C) helps reconcile structural variations .

Q. How does UV irradiation influence the stability of this compound in environmental matrices?

Under UV light, this compound undergoes photodegradation to cyclohexylstannoic acid via intermediate dicyclohexyltin hydroxide. Stability studies involve irradiating samples in aqueous/organic solvents (e.g., acetone, dichloromethane) and monitoring degradation via HPLC-MS or NMR. Neutral to alkaline conditions (pH >6) enhance stability, while acidic media accelerate decomposition .

Q. What methodological considerations are critical for quantifying this compound residues in agricultural products?

Residue analysis requires summing this compound with its metabolites (e.g., cyhexatin) using GC-MS or LC-ICP-MS. Sample preparation involves extraction with polar solvents (e.g., acetonitrile), cleanup via SPE, and validation against certified reference materials. The FAO/WHO mandates reporting total residues as "cyhexatin equivalents" to account for interconversion during analysis .

Data Analysis and Experimental Design

Q. How should researchers address low crystallographic data-to-parameter ratios in structural studies?

For low-ratio datasets (e.g., 14:1), apply restraints to bond lengths and angles (e.g., C–H = 0.95–0.98 Å) and use high redundancy (>4) during data collection. Tools like SADABS correct absorption effects, while the SHELX suite refines disordered cyclohexyl groups. Cross-validation with IR and elemental analysis ensures structural integrity .

Q. What strategies optimize the synthesis of air-sensitive this compound derivatives?

Use Schlenk lines or gloveboxes under inert gas (N₂/Ar). Pre-dry solvents (e.g., xylene over molecular sieves) and employ rapid crystallization techniques. Monitor reaction progress via TLC or in-situ IR to minimize side reactions. For hygroscopic products, store under vacuum with desiccants .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.